Benzyl pyrrolidine-2-carboxylate

Overview

Description

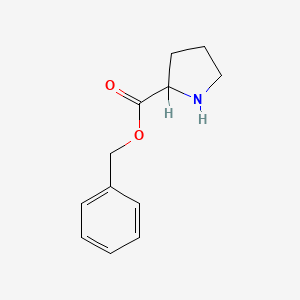

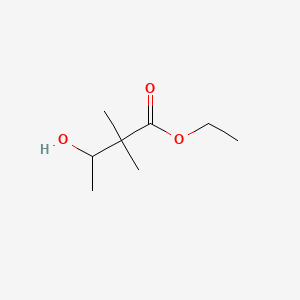

Benzyl pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Benzyl L-prolinate is a derivative of the amino acid proline . It has been found to have extensive applications in peptide chemistry and is used as a chiral auxiliary in the asymmetric Diels-Alder reaction L-proline, from which benzyl l-prolinate is derived, has been explored as a chemotherapeutic target for trypanosoma cruzi .

Mode of Action

It is known that l-proline derivatives can spontaneously afford l-proline esters upon exposure to aqueous buffer in near quantitative yield . This reaction has led to the development of a simple route to optically active proline esters .

Pharmacokinetics

It is known that the compound is soluble in ethanol and chloroform, and slightly soluble in water . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

Given its use in peptide chemistry and as a chiral auxiliary, it may play a role in facilitating the synthesis of complex molecules and enhancing the efficiency of certain biochemical reactions .

Action Environment

It is known that the compound is stable under normal storage conditions

Biochemical Analysis

Biochemical Properties

Benzyl L-prolinate is involved in several biochemical reactions, primarily due to its role as a chiral auxiliary. It interacts with various enzymes and proteins, facilitating the formation of specific stereoisomers in chemical reactions. For instance, it is used in the asymmetric Diels-Alder reaction, where it helps in the formation of chiral products . The compound’s interaction with enzymes and proteins is mainly through hydrogen bonding and hydrophobic interactions, which stabilize the transition states and intermediates in biochemical reactions.

Cellular Effects

Benzyl L-prolinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell . Additionally, Benzyl L-prolinate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of Benzyl L-prolinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, Benzyl L-prolinate binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, Benzyl L-prolinate can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl L-prolinate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that Benzyl L-prolinate can have lasting effects on cellular function, particularly in in vitro and in vivo studies, where it has been observed to influence cell growth and differentiation over extended periods.

Dosage Effects in Animal Models

The effects of Benzyl L-prolinate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, Benzyl L-prolinate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

Benzyl L-prolinate is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in the conversion of proline to other metabolites . These interactions can affect the levels of metabolites within the cell, leading to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Benzyl L-prolinate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell . The distribution of Benzyl L-prolinate can influence its activity and function, as it needs to be localized to specific cellular compartments to exert its effects.

Subcellular Localization

Benzyl L-prolinate is localized to specific subcellular compartments, where it exerts its activity and function. The compound is directed to these compartments through targeting signals and post-translational modifications that guide its transport within the cell . The subcellular localization of Benzyl L-prolinate can affect its interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl pyrrolidine-2-carboxylate typically involves the esterification of pyrrolidine-2-carboxylic acid with benzyl alcohol. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Benzyl pyrrolidine-2-carboxylic acid.

Reduction: Benzyl pyrrolidine-2-methanol.

Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: Research has explored its potential as a pharmacophore in the development of drugs targeting various diseases, including inflammation and neurological disorders.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Proline-Based Carbamates: These compounds share the pyrrolidine ring structure and are used as cholinesterase inhibitors.

Pyrrolidine-2,5-Diones: These derivatives are known for their biological activity and are used in drug discovery.

Pyrrolizines: Another class of pyrrolidine derivatives with significant pharmacological properties.

Uniqueness: Benzyl pyrrolidine-2-carboxylate is unique due to the presence of the benzyl ester group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and can be exploited in the design of novel compounds with specific properties.

Properties

IUPAC Name |

benzyl pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCLBQFBKZQOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16652-71-4 (hydrochloride) | |

| Record name | Proline benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90864698 | |

| Record name | Benzyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80089-25-4, 41324-66-7 | |

| Record name | Proline, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80089-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole](/img/structure/B3434089.png)

![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)